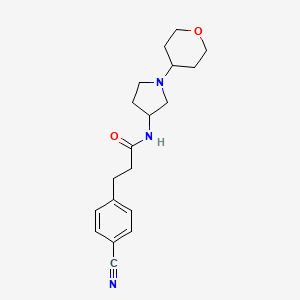
3-(4-cyanophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-cyanophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)propanamide is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and belongs to a class of compounds known as kinase inhibitors. Kinase inhibitors are molecules that selectively inhibit the activity of specific kinases, which are enzymes that play a critical role in various cellular processes.
科学的研究の応用
Synthesis and Biological Activities
Research on compounds with structural similarities to "3-(4-cyanophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)propanamide" often focuses on their synthesis and potential biological activities. For example, studies have detailed the synthesis of various pyrimidine, pyrazole, and pyridine derivatives, exploring their antimicrobial and antitumor activities (Sayed & Ali, 2007; Gouda et al., 2010). These studies indicate a keen interest in the medicinal chemistry community for compounds with heterocyclic structures, suggesting potential areas of research for related compounds in drug discovery and development.
Material Science Applications
Compounds featuring cyanophenyl groups and heterocyclic structures have also been explored for their applications in material science. For instance, novel poly(pyridine-imide) derivatives with pendent pyrene groups have been synthesized, showing good thermal stability and promising optical and electrochemical properties (Liaw et al., 2007). Such findings suggest that "this compound" and similar compounds could be of interest in the development of new materials with specific optical or electrochemical properties.
Antitumor and Antimicrobial Research
Several studies have focused on the synthesis of new compounds for evaluating their antitumor and antimicrobial activities. For example, the synthesis of new coumarin derivatives and their testing against various microbial strains highlights the ongoing search for new therapeutic agents (Al-Haiza et al., 2003). This area of research is critical, considering the growing resistance to existing antimicrobials and the continuous need for new cancer treatments.
特性
IUPAC Name |
3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c20-13-16-3-1-15(2-4-16)5-6-19(23)21-17-7-10-22(14-17)18-8-11-24-12-9-18/h1-4,17-18H,5-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILTVWGQWKUKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC=C(C=C2)C#N)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

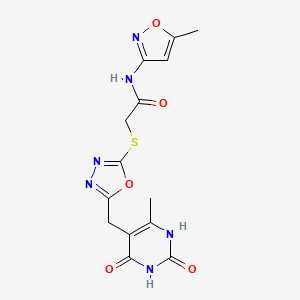
![ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2690454.png)
![5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid](/img/structure/B2690456.png)
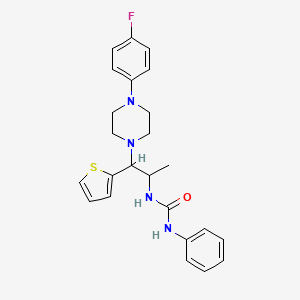
![(2,6-Difluorophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2690459.png)
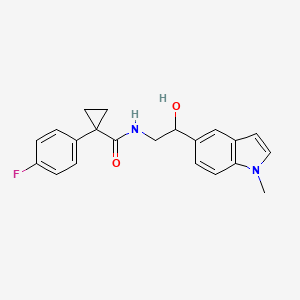
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2690463.png)
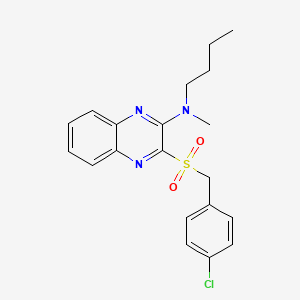

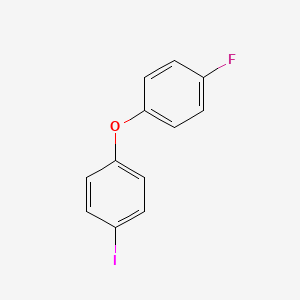
![N-[(E)-anthracen-9-ylmethylideneamino]-2-(benzimidazol-1-yl)acetamide](/img/structure/B2690470.png)
![2-Chloro-3-pyridinecarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester](/img/structure/B2690471.png)
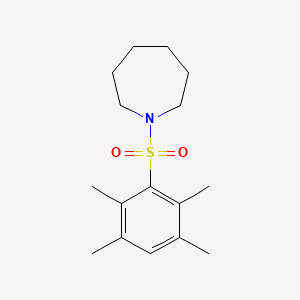
![5-[(3,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2690474.png)